molecular formula C6H10F2N2O B1490885 1-(3,3-Difluoroazetidin-1-yl)-2-(methylamino)ethan-1-one CAS No. 2091581-53-0

1-(3,3-Difluoroazetidin-1-yl)-2-(methylamino)ethan-1-one

Cat. No. B1490885
CAS RN: 2091581-53-0
M. Wt: 164.15 g/mol
InChI Key: AXJRYWMDPFBNJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,3-Difluoroazetidin-1-yl)-2-(methylamino)ethan-1-one, also known as DFAE or 3,3-difluoroazetidin-1-yl-2-methylaminoethanone, is a versatile and important compound used in a variety of scientific research applications. It is a small molecule with a molecular weight of 188.16 g/mol and a molecular formula of C4H7F2NO2. DFAE is a highly polar compound with a high boiling point of 272°C and a melting point of 122°C. It has a low vapor pressure and is soluble in water and other organic solvents.

Scientific Research Applications

Synthesis and Characterization

  • Development of Dihydropyrimidinone Derivatives : A study reported the synthesis of novel dihydropyrimidinone derivatives containing piperazine or morpholine moiety through a Biginelli reaction. This efficient method yields compounds that could be valuable in various chemical and pharmaceutical applications (M. A. Bhat et al., 2018).

  • Creation of Azetidinone Compounds : Research demonstrated the synthesis of N-protected 3,3-difluoroazetidin-2-ones, showcasing methods for creating these structures, which are crucial intermediates for further chemical transformations (S. Lacroix et al., 2003).

Biological Activity Evaluation

  • Antifungal and Antimicrobial Activities : Several studies have evaluated the biological activities of derivatives, including the synthesis of compounds with potential as antifungal agents and their effectiveness against various microorganisms. For instance, compounds with difluoro(heteroaryl)methyl moiety exhibited significant antifungal activities, suggesting their utility in developing new antifungal therapies (H. Eto et al., 2000).

  • Anti-inflammatory Properties : Compounds synthesized from azetidinones were tested for their anti-inflammatory activity, indicating the potential of these derivatives in creating new anti-inflammatory drugs (R. Kalsi et al., 1990).

properties

IUPAC Name

1-(3,3-difluoroazetidin-1-yl)-2-(methylamino)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F2N2O/c1-9-2-5(11)10-3-6(7,8)4-10/h9H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXJRYWMDPFBNJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)N1CC(C1)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,3-Difluoroazetidin-1-yl)-2-(methylamino)ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,3-Difluoroazetidin-1-yl)-2-(methylamino)ethan-1-one
Reactant of Route 2
Reactant of Route 2
1-(3,3-Difluoroazetidin-1-yl)-2-(methylamino)ethan-1-one
Reactant of Route 3
1-(3,3-Difluoroazetidin-1-yl)-2-(methylamino)ethan-1-one
Reactant of Route 4
1-(3,3-Difluoroazetidin-1-yl)-2-(methylamino)ethan-1-one
Reactant of Route 5
Reactant of Route 5
1-(3,3-Difluoroazetidin-1-yl)-2-(methylamino)ethan-1-one
Reactant of Route 6
Reactant of Route 6
1-(3,3-Difluoroazetidin-1-yl)-2-(methylamino)ethan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.